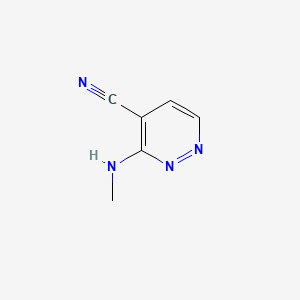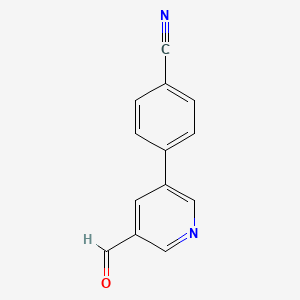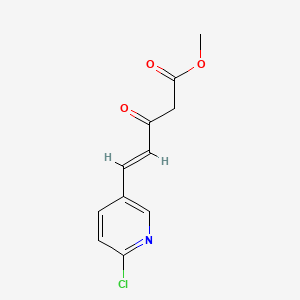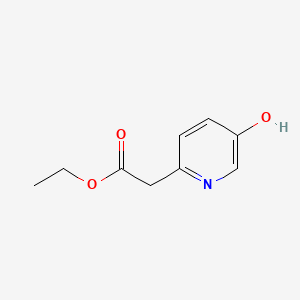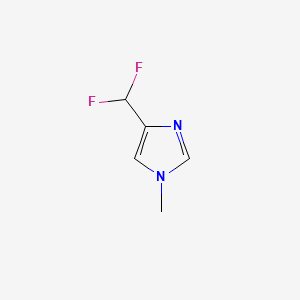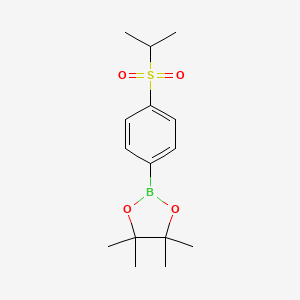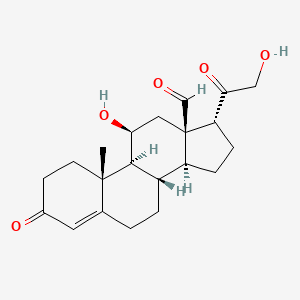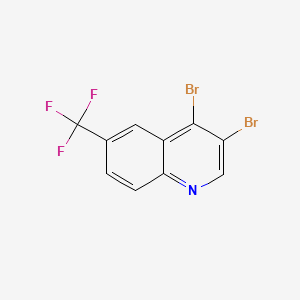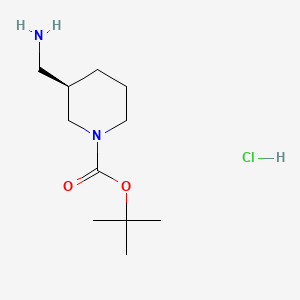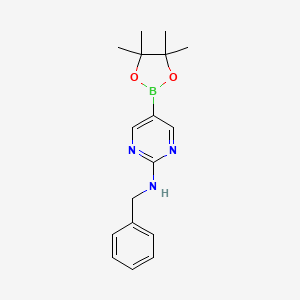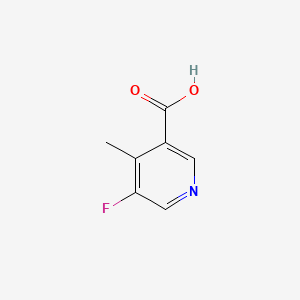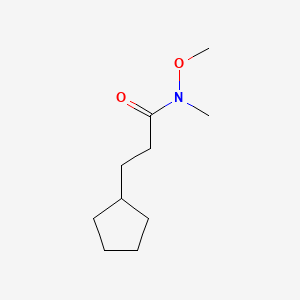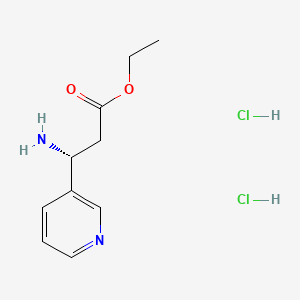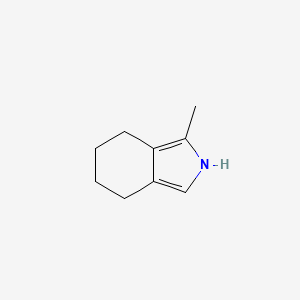
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole is a heterocyclic organic compound with the molecular formula C9H13N. This compound is part of the isoindole family, which is known for its significant role in various chemical and biological processes. Isoindoles are characterized by a fused ring system that includes a benzene ring and a pyrrole ring, making them an important class of compounds in organic chemistry.
Preparation Methods
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be achieved through several synthetic routes. One common method involves the reduction of 1-Methyl-2H-isoindole using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions. Another approach involves the cyclization of appropriate precursors, such as N-methyl-2-aminobenzyl alcohol, under acidic conditions to form the desired isoindole structure .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methylphthalimide using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-methylphthalimide, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Isoindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into isoindole compounds has shown promise in developing new therapeutic agents for various diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific isoindole derivative and its application .
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydro-2H-isoindole: Lacks the methyl group at the nitrogen atom, which can influence its reactivity and biological activity.
N-Methylphthalimide: An oxidized derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydro-2H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-9-5-3-2-4-8(9)6-10-7/h6,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDWDEYDWIGIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743553 |
Source


|
| Record name | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132059-24-6 |
Source


|
| Record name | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
